Pyrithiobac

説明

Acetolactate Synthase (ALS) Inhibition

ALS (EC 2.2.1.6) catalyzes the condensation of two pyruvate molecules to form acetolactate, the first step in valine and leucine biosynthesis. Pyrithiobac binds to ALS with high affinity, occupying the substrate access channel and sterically blocking pyruvate entry. Structural studies reveal that the pyrimidinyl-thioether moiety of this compound inserts deeply into the herbicide-binding pocket, forming hydrophobic interactions with residues such as Val191, Pro192, and Phe201 in Arabidopsis thaliana ALS. This binding induces conformational changes in the "Q-loop" (residues 190–205), displacing critical catalytic residues and preventing ThDP-mediated decarboxylation of pyruvate.

The inhibition kinetics of this compound are characterized as slow-binding and mixed-type, with a dissociation constant (K_i) of 0.062 μM for susceptible ALS isoforms. Resistance indices (R/S ratios) for this compound-resistant Amaranthus retroflexus populations exceed 1,400-fold, correlating with ALS mutations that reduce herbicide binding. For example, the W574L substitution in ALS enlarges the herbicide-binding cavity, decreasing this compound affinity by 3,360-fold in resistant redroot pigweed.

Thiamine Diphosphate (ThDP) Interactions and Covalent Modifications

ThDP, a cofactor essential for ALS activity, undergoes chemical modification in the presence of this compound. Crystallographic data show that this compound binding promotes oxidative cleavage of ThDP’s thiazolium ring, yielding thiamine aminoethenethiol diphosphate (ThAthDP). This degraded cofactor cannot participate in catalysis, leading to irreversible enzyme inactivation. Concurrently, this compound stabilizes reactive oxygen species (ROS) within the active site, which oxidize ThDP to thiamine thiazolone diphosphate (ThThDP).

The dual mechanism—physical blockage of substrate access and ThDP degradation—explains this compound’s accumulative inhibition. Kinetic assays demonstrate that this compound-treated ALS exhibits a 10-fold reduction in reactivation rate (k_3 = 0.0072 min⁻¹) compared to uninhibited enzyme (k_act = 0.085 min⁻¹). This delay stems from the need to replace ThAthDP/ThThDP with native ThDP, a process hindered under field conditions where free ThDP concentrations are low.

Cross-Resistance Patterns with Other ALS-Inhibiting Herbicides

This compound resistance frequently co-occurs with resistance to sulfonylureas, imidazolinones, and triazolopyrimidines due to shared target-site mutations. In Brazilian Amaranthus retroflexus populations, the W574L mutation confers cross-resistance to this compound (R/S = 900) and trifloxysulfuron (R/S = 2,600). Similarly, Mississippi tall waterhemp populations with the W574L substitution exhibit 51-fold resistance to this compound and 950-fold resistance to imazaquin.

Non-target-site resistance mechanisms, such as enhanced metabolic detoxification, further complicate resistance dynamics. Amaranthus palmeri populations with EPSPS gene amplification (conferring glyphosate resistance) show upregulated BCAA pathway genes, potentially compensating for ALS inhibition. This metabolic flexibility enables survival under multi-herbicide regimes, necessitating integrated weed management strategies.

特性

IUPAC Name |

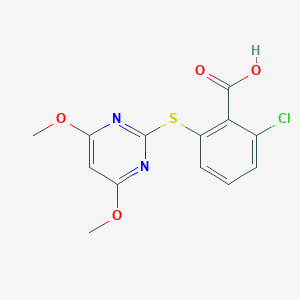

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGVVEOAVNHRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037703 | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123342-93-8 | |

| Record name | Pyrithiobac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIOBAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Pyrithiobac is synthesized through a series of chemical reactions involving the formation of the pyrimidinylthio group and its subsequent attachment to the benzoate structure. The synthesis typically involves the following steps:

Formation of the Pyrimidinylthio Group: This involves the reaction of 4,6-dimethoxypyrimidine with a suitable thiolating agent to form the pyrimidinylthio intermediate.

Attachment to Benzoate: The pyrimidinylthio intermediate is then reacted with 2-chloro-6-benzoic acid under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reflux in Acidic Conditions: this compound residues are efficiently extracted from soil by reflux in 20% 1 N sulfuric acid/80% acetone.

Reflux in Basic Conditions: Reflux in 1 N sodium hydroxide is also used for extraction.

化学反応の分析

Types of Reactions: Pyrithiobac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different chemical and physical properties .

科学的研究の応用

Chemical Properties and Mechanism of Action

Pyrithiobac sodium (chemical name: 2-chloro-6-(4,6-dimethoxypyridin-2-ylsulfanyl)benzoic acid sodium salt) functions as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting ALS, this compound disrupts protein synthesis in target plants, leading to their death. It is particularly effective against a range of annual and perennial grassy weeds and broadleaf weeds.

Scientific Research Applications

- Weed Control in Cotton : this compound is extensively used for controlling weeds in cotton fields. Studies have shown that it effectively reduces weed competition, thereby enhancing cotton yield. For instance, research conducted in Greece indicated that the application timing and rate of this compound significantly influenced both weed control efficacy and cotton yield .

- Temperature Effects on Efficacy : Research has demonstrated that temperature conditions can affect the performance of this compound. An experiment showed that exposure to cooler temperatures before or after application resulted in reduced chlorophyll content and shoot dry weight in cotton plants . This highlights the importance of environmental conditions on herbicide effectiveness.

- Combination with Other Herbicides : this compound has been studied in combination with other herbicides like paraquat. Such combinations have shown synergistic effects, improving the spectrum of weed control while potentially reducing the required application rates .

- Environmental Impact Studies : Investigations into the mobility and persistence of this compound in soil and water systems have been conducted to assess its environmental impact. Studies indicate that this compound can be transported effectively through irrigation and rainfall, raising concerns about its potential runoff into non-target areas .

Case Studies

作用機序

Pyrithiobac acts as a potent inhibitor of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. This enzyme catalyzes the first reaction in the pathway for the synthesis of branched-chain amino acids. By inhibiting AHAS, this compound disrupts the synthesis of essential amino acids, leading to the death of susceptible plants .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Pyrimidinyl(thio)benzoates

Bispyribac (Nominee®)

- Chemical Structure : Bispyribac contains a pyrimidinyloxy-benzoate backbone, differing from pyrithiobac’s thioether linkage (-S-) at the pyrimidine ring .

- Efficacy : While both inhibit ALS, bispyribac demonstrates broader-spectrum activity against grasses and sedges in rice paddies, unlike this compound’s specialization for broadleaf weeds in cotton .

- Crop Safety: Bispyribac exhibits higher phytotoxicity risks in non-target crops, necessitating precise application timing .

Flumetsulam (Python®)

Functional Analogues: ALS Inhibitors

Diclosulam (Strongarm®)

- Chemical Family : Sulfonanilide triazolopyrimidine .

- Application : Used pre-emergence in soybeans and peanuts. Diclosulam provides residual soil activity exceeding this compound’s 8-week efficacy window .

- Environmental Impact : Higher water solubility increases leaching risks compared to this compound .

Trifloxysulfuron (Envoke®)

Performance Data: this compound vs. Key Competitors

Research Findings and Field Performance

- This compound in Cotton: Achieved 90–93% control of prickly sida in two-year trials when applied PRE with s-metolachlor or isoxaben . Post-emergence use alone showed <50% efficacy, underscoring its reliance on soil residual activity . No adverse effects on cotton fiber quality (length, strength, uniformity) even at double the labeled rate (140 g/ha) .

- Comparative Limitations: Bispyribac: Requires sequential applications in rice, increasing labor costs . Flumetsulam: Limited to pre-plant incorporation in corn, reducing flexibility .

生物活性

Pyrithiobac, a member of the pyridinecarboxylic acid herbicide class, is primarily known for its application in agriculture, particularly for controlling broadleaf and grassy weeds in crops like cotton. Recent studies have expanded its biological activity profile beyond herbicidal properties, exploring its potential applications in medicine and other biological fields. This article provides a comprehensive overview of the biological activities of this compound, including its mechanisms of action, derivatives, and case studies.

This compound functions as an acetohydroxyacid synthase (AHAS) inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants, which are essential for growth and development. This inhibition leads to the death of susceptible weed species. The molecular structure of this compound allows it to bind effectively to the active site of AHAS, a key enzyme in the shikimic acid pathway.

Biological Activity Overview

Recent research has highlighted various biological activities associated with this compound and its derivatives:

- Herbicidal Activity : this compound is effective against a range of weeds, particularly johnsongrass (Sorghum halepense), when applied alone or in combination with other herbicides .

- Antifungal Properties : Studies show that certain this compound derivatives exhibit significant antifungal activity against Candida species. For instance, derivative 6–22 displayed stronger anti-Candida activity compared to this compound itself .

- Insecticidal Activity : Some derivatives have shown preliminary insecticidal properties, although these require further investigation .

- Antiviral Activity : Notably, derivative 6–5 demonstrated promising inhibitory effects against SARS-CoV main protease (M pro) with an IC50 value of 4.471 μM, indicating potential applications in antiviral therapy .

Study 1: Antifungal Activity Assessment

A series of experiments were conducted to evaluate the antifungal efficacy of this compound derivatives against various fungal pathogens. The results indicated that:

| Compound | Minimum Inhibitory Concentration (MIC) | Fungal Target |

|---|---|---|

| 6–22 | 10 μM | C. albicans |

| 6–26 | 50 mg/L | Plant pathogenic fungi |

| PTB | 100 μM | Weak inhibition (~40%) |

The data suggest that while this compound itself has limited antifungal activity, its derivatives can significantly enhance this effect .

Study 2: Toxicity and Safety Profile

A risk assessment was conducted on the human health implications of this compound exposure. The findings revealed:

- Low acute toxicity in humans following accidental ingestion.

- A median hospital stay of 3 days for individuals exposed to bispyribac (a related compound), indicating relatively safe handling under controlled conditions .

- Toxicokinetic studies showed rapid absorption and excretion, with over 90% of the dose eliminated within 48 hours post-exposure .

Future Directions

The exploration of this compound derivatives as potential therapeutic agents is a promising avenue for future research. Given their demonstrated biological activities beyond herbicidal effects, there is an increasing interest in developing these compounds into multi-functional agrochemicals or pharmaceuticals.

Q & A

Q. What experimental designs are recommended for assessing Pyrithiobac's herbicidal efficacy in cotton crops?

Methodological Answer: A randomized complete block design (RCBD) with four replications is widely used to minimize spatial variability. Plot sizes (e.g., 2.5 × 4 m) should ensure adequate sampling for weed biomass quantification. Weeds are harvested from standardized row sections (e.g., 0.5 m) at 14 and 28 days after treatment (DAT), dried at 55°C for five days, and weighed. Data are analyzed using ANOVA, with mean separation via Fisher’s protected LSD (α = 0.05). Contrast analysis can compare this compound-insecticide combinations against this compound alone .

Table 1: Key Parameters for Efficacy Studies

| Parameter | Specification | Reference |

|---|---|---|

| Experimental Design | Randomized complete block (4 reps) | |

| Plot Size | 2.5 × 4 m | |

| Weed Sampling | 0.5 m row sections at 14 & 28 DAT | |

| Statistical Analysis | ANOVA + Fisher’s LSD (α = 0.05) |

Q. What analytical techniques validate this compound purity and quantify residues in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying this compound in soil and plant matrices. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm molecular identity. Soil extraction protocols often use acetonitrile/water mixtures, followed by cleanup with dispersive solid-phase extraction (dSPE). Method validation requires calibration curves, recovery tests (70–120%), and limits of detection (LOD < 0.01 ppm) .

Q. How do researchers control for environmental variables in studies on this compound's soil persistence?

Methodological Answer: Controlled-environment studies use soil columns with standardized texture (e.g., loamy sand) and organic matter content (1–2%). Variables like pH, moisture, and temperature are maintained using growth chambers. Field studies employ geostatistical tools (e.g., kriging) to map spatial heterogeneity. Degradation rates are modeled using first-order kinetics, with half-life (DT₅₀) calculations under aerobic/anaerobic conditions .

Advanced Research Questions

Q. What methodologies resolve contradictory data on this compound's cross-resistance with other acetolactate synthase (ALS) inhibitors?

Methodological Answer: Dose-response assays (e.g., seed bioassays) under controlled conditions quantify resistance ratios (RR). ALS enzyme activity assays using purified proteins identify mutations (e.g., Pro197Ser) via Sanger sequencing. Cross-resistance patterns are analyzed using hierarchical clustering of ED₅₀ values. Confounding factors (e.g., metabolic detoxification) are assessed via cytochrome P450 inhibition assays with malathion .

Q. How can metabolomics elucidate non-target plant responses to sublethal this compound exposure?

Methodological Answer: Untargeted metabolomics via LC-QTOF-MS identifies dysregulated pathways (e.g., branched-chain amino acid synthesis). Plants are treated with sublethal doses (10% ED₅₀), and leaf tissues harvested at 24/48 h. Data preprocessing (XCMS, MetaboAnalyst) and pathway enrichment analysis (KEGG, PlantCyc) prioritize biomarkers. Orthogonal validation uses qRT-PCR for key genes (e.g., ALS3) .

Q. What statistical frameworks analyze synergistic interactions between this compound and insecticide co-applications?

Methodological Answer: Colby’s equation evaluates synergism: , where = expected effect, = individual effects. A synergistic effect occurs when observed efficacy > . Generalized linear mixed models (GLMMs) account for random effects (e.g., plot variability). Time-course data are modeled with repeated-measures ANOVA .

Methodological Best Practices

- Reproducibility: Document equipment models, reagent lot numbers, and software versions (e.g., HPLC column type, ANOVA package in R) .

- Data Contradictions: Use sensitivity analysis to test assumptions (e.g., normality, homogeneity of variance). Conflicting results should be reported with possible explanations (e.g., soil microbial diversity) .

- Ethical Compliance: Adhere to OECD guidelines for herbicide ecotoxicity testing (e.g., algal growth inhibition tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。